Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involves adding 6-fluoro-1,2,3-benzotriazole and triethyl borate to a reaction flask, heating the mixture, and then following several extraction and drying steps.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is a crucial factor in their biological activity. Changes in the functional group at the 2nd position of the benzothiazole ring can induce significant changes in the biological activity of the compounds .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are largely determined by its molecular structure. For benzothiazole derivatives, the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including those similar to the compound , have been studied for their potential as anti-tubercular compounds . These compounds have shown inhibitory activity against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .
Antimicrobial Properties
Derivatives of benzothiazole have been investigated for their antimicrobial properties . They have shown activity against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and various fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Antibacterial Potential
Some benzothiazole derivatives have shown significant antibacterial potential . For instance, certain compounds have demonstrated high inhibition, similar to the reference drug ciprofloxacin, against Enterococcus faecalis .
Organic Synthesis
Benzothiazole derivatives are used in organic synthesis . For example, 2-Amino-6-methylbenzothiazole has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, which suggests that they may affect multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.
Future Directions
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of recent research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways will be beneficial for researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .
properties
IUPAC Name |
ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-9-5-4-8(15)6-10(9)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLWYJLFIBHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
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